molecular formula C9H12N4O B13342558 (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13342558
M. Wt: 192.22 g/mol
InChI Key: LISOYRQCRLAOAG-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-pyrazole with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. One common method involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as the reducing agent. The reaction is carried out at 0°C to room temperature over 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the structure of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-pyrazol-5-yl)methanol: This compound is similar in structure but has a methyl group instead of an ethyl group.

    (1-Benzyl-1H-pyrazol-5-yl)methanol: This compound has a benzyl group instead of an ethyl group.

Uniqueness

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both ethyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

(2-ethylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H12N4O/c1-2-13-8(3-4-12-13)9(14)7-5-10-11-6-7/h3-6,9,14H,2H2,1H3,(H,10,11)

InChI Key

LISOYRQCRLAOAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C2=CNN=C2)O

Origin of Product

United States

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